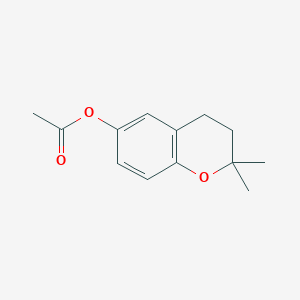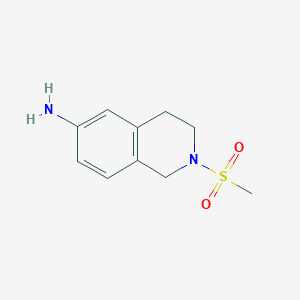
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol is a complex organic molecule featuring an imidazole ring fused with an indene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the imidazole and indene moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole ring, followed by its attachment to the indene structure
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by methylation.
Indene Synthesis: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The imidazole and indene structures are coupled using a palladium-catalyzed cross-coupling reaction.
Methanol Introduction: The final step involves the reduction of a carbonyl group to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s imidazole moiety is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, the compound may have potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The indene structure may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Lacks the indene structure, making it less hydrophobic.
2,3-Dihydro-1H-inden-2-yl)methanol: Lacks the imidazole ring, reducing its potential for metal ion coordination.
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The combination of the imidazole and indene structures in (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol makes it unique
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[2-(1-methylimidazol-4-yl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O/c1-16-8-13(15-10-16)14(9-17)6-11-4-2-3-5-12(11)7-14/h2-5,8,10,17H,6-7,9H2,1H3 |
InChI Key |
BKRWKXYWXORMBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2(CC3=CC=CC=C3C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)








